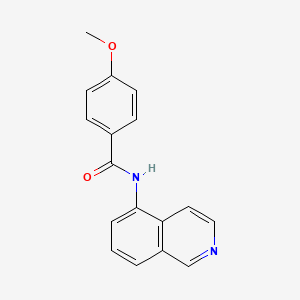

5-(4-Methoxybenzamido) isoquinoline

CAS No.:

Cat. No.: VC13864925

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14N2O2 |

|---|---|

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | N-isoquinolin-5-yl-4-methoxybenzamide |

| Standard InChI | InChI=1S/C17H14N2O2/c1-21-14-7-5-12(6-8-14)17(20)19-16-4-2-3-13-11-18-10-9-15(13)16/h2-11H,1H3,(H,19,20) |

| Standard InChI Key | KFHGBPIRWMBMBV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CN=C3 |

Introduction

Chemical Identity and Structural Features

5-(4-Methoxybenzamido) isoquinoline is an aromatic amide with the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.30 g/mol. Its structure comprises two primary components:

-

Isoquinoline ring: A bicyclic heterocycle containing a nitrogen atom at position 2.

-

4-Methoxybenzamide group: A benzamide derivative with a methoxy (-OCH₃) substituent at the para position of the phenyl ring.

The amide functional group (-C(=O)N-) bridges the isoquinoline and benzamide moieties, creating a planar conformation that facilitates interactions with protein binding pockets. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography confirm the spatial arrangement of the molecule, particularly the orientation of the methoxy group, which plays a critical role in modulating receptor affinity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄N₂O₂ |

| Molecular Weight | 278.30 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (amide O, methoxy O) |

| Rotatable Bonds | 3 |

Pharmacological Properties

Sigma Receptor Selectivity

5-(4-Methoxybenzamido) isoquinoline demonstrates high selectivity for σ2 over σ1 receptors, a property attributed to the electron-donating methoxy group at the benzamide’s para position. In competitive binding assays, the compound exhibits a 631-fold higher affinity for σ2 (Ki = 8.3 nM) compared to σ1 (Ki = 5.23 μM) . This selectivity surpasses that of analogs with electron-withdrawing groups (e.g., nitro substituents), which show reduced σ2 affinity .

Table 2: Substituent Effects on Sigma Receptor Affinity

| Compound | Substituent (Position) | σ1 Ki (μM) | σ2 Ki (nM) | σ2/σ1 Selectivity |

|---|---|---|---|---|

| 5e | Methoxy (para) | 5.23 | 8.3 | 631 |

| 5a | Nitro (ortho) | 1.98 | 210 | 9.4 |

| 5d | Nitro (para) | 0.76 | 450 | 1.7 |

Mechanism of Action

The compound’s planar structure allows it to occupy the hydrophobic binding pocket of σ2 receptors, which are overexpressed in proliferating cancer cells . Interaction with these receptors is hypothesized to disrupt calcium signaling and induce apoptosis, making it a candidate for anticancer therapies . Additionally, σ2 receptors modulate dopamine and glutamate neurotransmission, suggesting potential applications in neurological disorders such as schizophrenia and Alzheimer’s disease .

Future Research Directions

-

Structural Modifications: Introducing halogens or alkyl groups at the isoquinoline’s 6-position may enhance blood-brain barrier penetration or σ2 affinity .

-

In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity assessments in animal models are essential for clinical translation .

-

Target Validation: Elucidating the σ2 receptor’s crystal structure could enable structure-activity relationship (SAR) studies to optimize ligand design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume